2-{Methyl[2-(2-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride
CAS No.: 1220035-54-0
Cat. No.: VC2836233
Molecular Formula: C10H24Cl2N2O
Molecular Weight: 259.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1220035-54-0 |
|---|---|
| Molecular Formula | C10H24Cl2N2O |
| Molecular Weight | 259.21 g/mol |
| IUPAC Name | 2-[methyl(2-piperidin-2-ylethyl)amino]ethanol;dihydrochloride |
| Standard InChI | InChI=1S/C10H22N2O.2ClH/c1-12(8-9-13)7-5-10-4-2-3-6-11-10;;/h10-11,13H,2-9H2,1H3;2*1H |
| Standard InChI Key | RZMNOBHSFUEXQP-UHFFFAOYSA-N |
| SMILES | CN(CCC1CCCCN1)CCO.Cl.Cl |
| Canonical SMILES | CN(CCC1CCCCN1)CCO.Cl.Cl |
Introduction
2-{Methyl[2-(2-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride is a chemical compound with the molecular formula . It is a derivative of ethanolamine, featuring a piperidine ring and a methylated amine group. This compound has been studied for its potential applications in pharmacology, particularly as an intermediate in drug synthesis or as part of therapeutic formulations.
Molecular Characteristics
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Molecular Formula:
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Structure: The compound contains a piperidine ring substituted at the 2-position, an ethanolamine moiety, and two hydrochloride ions for stability .
Synonyms
The compound is also known by other names, including:
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2-(Methyl(2-(piperidin-2-yl)ethyl)amino)ethanol dihydrochloride
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2-[Methyl(2-piperidin-2-ylethyl)amino]ethanol; dihydrochloride .
Chemical Identifiers
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PubChem CID: 56831625
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InChI Key: RZMNOBHSFUEXQP-UHFFFAOYSA-N
Parent Compound
The parent compound of this derivative is 2-{Methyl[2-(piperidin-2-yl)ethyl]amino}ethan-1-ol (PubChem CID: 56831626). The dihydrochloride form enhances its solubility and stability for practical applications .
Synthetic Pathway
The synthesis typically involves:
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Substituting ethanolamine with a methylated amine group.
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Incorporating a piperidine ring via alkylation.
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Neutralizing with hydrochloric acid to form the dihydrochloride salt.
Safety Considerations
While specific safety data for this compound is limited, general precautions for handling amine derivatives include:
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Avoiding inhalation or ingestion.
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Using protective equipment to prevent skin or eye contact.
Pharmaceutical Relevance
This compound may serve as:
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Intermediate in Drug Synthesis: The presence of both ethanolamine and piperidine functionalities makes it suitable for creating bioactive molecules.
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Therapeutic Agent: Its structure suggests potential activity in neurological or cardiovascular systems, though further studies are required .
Research Utility
The compound is valuable in chemical research for studying:
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Amine reactivity.
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Salt formation and stability in pharmaceutical contexts.
Comparative Data Table
| Descriptor | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 259.21 g/mol |
| Synonyms | Multiple (see above) |
| PubChem CID | 56831625 |
| Stability | Enhanced by dihydrochloride form |
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